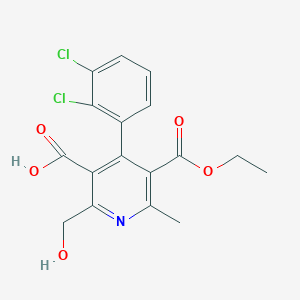

5-Carboxy-6-hydroxymethyl Dehydro Felodipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a metabolite of Felodipine . Felodipine is a calcium channel blocker .

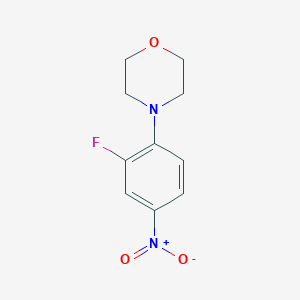

Molecular Structure Analysis

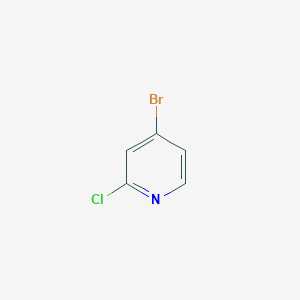

The molecular formula of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is C17H15Cl2NO5. It contains a total of 41 bonds; 26 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ester (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular weight of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is 384.2 g/mol. It contains a total of 40 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 2 Chlorine atoms .Scientific Research Applications

Calcium Channel Antagonist Activity

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has been explored for its calcium channel antagonist activity. A study investigated the synthesis and biological evaluation of a felodipine coupled redox chemical delivery system. This system showed moderate calcium channel antagonist activity and provided protection against seizures in mice, although it had moderate anticonvulsant activity (Yiu & Knaus, 1996).

Effects on Serotonin Biochemistry and Function

Research has also examined the effects of felodipine on serotonin (5‐HT) biochemistry and function in rats and mice. Felodipine was found to interact with serotonin, influencing behavior and serotonin synthesis in the brain. These findings suggest a complex interplay between Ca2+ antagonists and serotonin function in rodents (Green et al., 1990).

Formulation and Drug Delivery

Studies on felodipine have also focused on drug formulation and delivery. One study aimed to create controlled-release tablets for poorly-soluble felodipine. Using spray chilling, felodipine was incorporated into solid dispersion microparticles, which showed promising dissolution patterns (Savolainen et al., 2003).

Interaction with Calmodulin

Felodipine has been shown to interact with calmodulin, a calcium-binding protein. This interaction indicates a potential mechanism of action for felodipine in vascular smooth muscle beyond just blocking Ca2+ influx (Boström et al., 1981).

Metabolism and Biotransformation

Research has also focused on the biotransformation of felodipine in liver microsomes from various species. This study identified ten metabolites of felodipine, providing insights into its metabolism and suggesting potential pathways for drug interaction and optimization (Bäärnhielm et al., 1986).

Nanosuspension Formulation

A study on the nanosuspension formulation of felodipine aimed to improve its solubility and pharmacological effect. This approach enhanced the dissolution rate and skin permeation of felodipine, demonstrating a potential method for increasing the bioavailability of poorly soluble drugs (Nayak et al., 2015).

Mechanism of Action

While the specific mechanism of action for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not mentioned, Felodipine, the parent compound, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction .

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96558-29-1 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)